molecular formula C13H12O4 B13924673 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13924673
M. Wt: 232.23 g/mol
InChI Key: XXXVOHHINPTGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as a carboxylic acid ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is either metabolized or acts as an inhibitor or activator.

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester include:

    2-Naphthalenecarboxylic acid: Lacks the hydroxy and methoxy groups, making it less reactive in certain chemical reactions.

    4-Hydroxy-2-naphthoic acid: Contains a hydroxy group but lacks the methoxy group, affecting its solubility and reactivity.

    7-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the hydroxy group, influencing its chemical behavior. The uniqueness of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester lies in its combination of functional groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-hydroxy-7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-16-10-3-4-11-8(6-10)5-9(7-12(11)14)13(15)17-2/h3-7,14H,1-2H3

InChI Key

XXXVOHHINPTGCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.